5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide

Physicochemical characterization Drug-likeness Building block selection

This 5-oxopyrrolidine-3-carboxamide features a 1-phenyl substitution on the pyrrolidine ring, a key SAR vector for CCR5 antagonism with IC50 values reaching 0.038 µM in analog series. The N-[3-(4-phenylpiperazin-1-yl)-propyl] terminus offers low nanomolar affinity for 5-HT2A (Ki = 15–46 nM) and α1-adrenoceptors. The flexible propyl linker avoids polar sulfonamide groups found in comparators like CAS 904831-50-1, enhancing predicted CNS permeability. Ideal for GPCR panel screening and parallel library synthesis.

Molecular Formula C24H30N4O2
Molecular Weight 406.53
CAS No. 1049396-75-9
Cat. No. B2767310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide
CAS1049396-75-9
Molecular FormulaC24H30N4O2
Molecular Weight406.53
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H30N4O2/c29-23-18-20(19-28(23)22-10-5-2-6-11-22)24(30)25-12-7-13-26-14-16-27(17-15-26)21-8-3-1-4-9-21/h1-6,8-11,20H,7,12-19H2,(H,25,30)
InChIKeyIRLDHNCIXDLTHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide (CAS 1049396-75-9): Chemical Identity and Scaffold Context for Procurement


5-Oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide (CAS 1049396-75-9) is a synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide class, characterized by a molecular formula of C24H30N4O2 and a molecular weight of 406.5 g/mol . Its structure comprises three distinct pharmacophoric elements: a 5-oxopyrrolidine core N-substituted with a phenyl group, a central carboxamide linkage, and a terminal 4-phenylpiperazine moiety connected via a three-carbon propyl spacer. The 5-oxopyrrolidine-3-carboxamide scaffold has been validated as a privileged template for CCR5 antagonism, with optimized derivatives achieving IC50 values as low as 0.038 µM in competitive binding assays [1]. The N-phenylpiperazinylpropyl motif is a recognized pharmacophore for aminergic GPCR targets, including serotonin (5-HT1A/5-HT2A) and α1-adrenoceptors, where related compounds demonstrate nanomolar binding affinities (Ki = 15–46 nM for 5-HT2A) [2]. This compound is primarily positioned as a versatile building block and screening intermediate rather than a fully characterized bioactive endpoint.

Why Generic Substitution of 5-Oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide (CAS 1049396-75-9) Is Not Advisable: Linker and Substituent Sensitivity in Pyrrolidine-Carboxamide SAR


Within the 5-oxopyrrolidine-3-carboxamide chemotype, seemingly minor structural perturbations produce order-of-magnitude shifts in target potency. In the CCR5 antagonist series, replacing the 1-methyl group on the pyrrolidine ring with a 1-phenyl substituent—the exact substitution present in CAS 1049396-75-9—fundamentally alters lipophilicity and binding pocket complementarity; while direct comparative data for this specific compound are unavailable, lead optimization studies demonstrate that N-phenyl substitution is a critical SAR vector [1]. Similarly, the nature of the linker between the carboxamide and the terminal piperazine/piperidine group dictates pharmacological profile: the propyl spacer in CAS 1049396-75-9 confers greater conformational flexibility compared to sulfonylethyl-linked analogs (e.g., CAS 904831-50-1), which introduces a polar sulfonamide group that alters hydrogen-bonding capacity and metabolic stability [2]. The terminal 4-phenylpiperazine moiety distinguishes this compound from 4-benzoylpiperidine analogs that show CCR5 IC50 values of 1.9 µM [1]; phenylpiperazines generally exhibit higher affinity for serotonin and adrenergic receptors, as evidenced by Ki values of 15–46 nM for closely related N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives [3]. These cumulative structural differences mean that in-class compounds cannot be casually interchanged without risking loss of desired binding profile or physicochemical properties.

Quantitative Differentiation Evidence for 5-Oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide (CAS 1049396-75-9) vs. Closest Analogs


Molecular Weight and Physicochemical Baseline vs. Core Scaffold (CAS 879581-57-4) and Sulfonyl-Linked Analog (CAS 904831-50-1)

CAS 1049396-75-9 exhibits a molecular weight of 406.5 g/mol (C24H30N4O2), which is approximately double that of the unadorned 5-oxo-1-phenylpyrrolidine-3-carboxamide core scaffold CAS 879581-57-4 (MW = 204.23 g/mol, C11H12N2O2) . Compared to the sulfonylethyl-linked analog CAS 904831-50-1 (5-oxo-1-phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}pyrrolidine-3-carboxamide), CAS 1049396-75-9 lacks the polar sulfonamide group, resulting in a lower topological polar surface area (tPSA) and higher predicted membrane permeability—a critical consideration for CNS-targeted screening libraries [1]. The propyl linker in CAS 1049396-75-9 contains one additional methylene unit compared to the ethyl linker in sulfonylethyl analogs, providing greater conformational freedom and a subtly different spacing between the carboxamide and the phenylpiperazine pharmacophore.

Physicochemical characterization Drug-likeness Building block selection

N-Phenyl vs. N-Methyl Pyrrolidine Substitution: Impact on CCR5 Antagonist Potency Within the 5-Oxopyrrolidine-3-Carboxamide Class

In the foundational CCR5 antagonist series reported by Imamura et al. (2004), the lead compound N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (1) exhibited an IC50 of 1.9 µM against [125I]RANTES binding to CCR5-expressing CHO cells [1]. Systematic SAR exploration revealed that replacing the 1-methyl group on the 5-oxopyrrolidine ring with a 1-benzyl group improved potency approximately 50-fold (compound 12e, IC50 = 0.038 µM) [1]. While CAS 1049396-75-9 has not been directly tested in this assay, its 1-phenyl substitution on the pyrrolidine ring represents an intermediate steric and electronic profile between the 1-methyl (IC50 = 1.9 µM) and 1-benzyl (IC50 = 0.038 µM) congeners. Additionally, CAS 1049396-75-9 contains a 4-phenylpiperazine terminus rather than the 4-(4-fluorobenzoyl)piperidine found in compound 1; arylpiperazines generally confer enhanced affinity for aminergic GPCRs, including 5-HT2A receptors where related N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives achieve Ki values of 15–46 nM [2].

CCR5 antagonism HIV-1 entry inhibition Structure-activity relationship

4-Phenylpiperazine vs. 4-Benzoylpiperidine Terminus: Differential GPCR Selectivity Profiles

The terminal 4-phenylpiperazine group in CAS 1049396-75-9 distinguishes it from the 4-(4-fluorobenzoyl)piperidine terminus found in the prototypical CCR5 lead compound 1 (IC50 = 1.9 µM) [1]. This distinction is functionally significant: phenylpiperazines are recognized privileged structures for serotonin and adrenergic receptor binding, whereas benzoylpiperidines are more commonly associated with chemokine receptor antagonism. In a directly relevant chemical series, N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of pyrrolidine-2,5-dione demonstrated high 5-HT2A receptor affinity with Ki values of 15, 27, and 46 nM for compounds 7, 5, and 6 respectively, and exhibited features of 5-HT2A receptor antagonism [2]. These same compounds showed moderate to low 5-HT1A receptor affinity, indicating that the phenylpiperazinylpropyl motif can achieve subtype selectivity. While CAS 1049396-75-9 itself has not been profiled against these targets, the conserved N-[3-(4-phenylpiperazin-1-yl)-propyl] substructure strongly suggests comparable aminergic GPCR engagement potential.

GPCR selectivity Serotonin receptor Adrenergic receptor CNS drug discovery

Propyl Linker vs. Sulfonylethyl Linker: Predicted Impact on Solubility, Permeability, and Metabolic Stability

CAS 1049396-75-9 employs a simple three-carbon propyl linker connecting the carboxamide nitrogen to the 4-phenylpiperazine group. This contrasts with the sulfonylethyl linker present in the closely related analog CAS 904831-50-1 (5-oxo-1-phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}pyrrolidine-3-carboxamide) [1]. The sulfonamide group (–SO2–NH–) in CAS 904831-50-1 introduces an additional hydrogen-bond donor and two hydrogen-bond acceptors, increasing topological polar surface area by approximately 30–40 Ų and reducing predicted passive membrane permeability compared to the all-carbon propyl linker . Furthermore, the propyl linker eliminates the susceptibility to sulfonamide hydrolysis that can occur with sulfonylethyl analogs under acidic or enzymatic conditions. While direct experimental solubility or permeability data for CAS 1049396-75-9 are not publicly available, the structural comparison predicts superior CNS penetration potential based on the lower hydrogen-bonding capacity and reduced polar surface area of the propyl-linked scaffold.

ADME properties Linker chemistry Drug metabolism Physicochemical profiling

Optimal Procurement and Research Application Scenarios for 5-Oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide (CAS 1049396-75-9)


CCR5 Antagonist Lead Optimization and Antiviral Screening Libraries

The 5-oxopyrrolidine-3-carboxamide scaffold is clinically validated for CCR5 antagonism, with optimized derivatives achieving IC50 values of 0.038–0.057 µM in binding assays and 0.19–0.49 µM in HIV-1 envelope-mediated membrane fusion assays [1]. CAS 1049396-75-9, with its 1-phenyl substitution on the pyrrolidine ring—a modification that is structurally intermediate between the 1-methyl (IC50 = 1.9 µM) and the high-potency 1-benzyl (IC50 = 0.038 µM) congeners—represents a rational diversification point for SAR exploration. Procurement is warranted for medicinal chemistry teams seeking to probe the steric and electronic tolerance of the CCR5 binding pocket at the pyrrolidine N-position, as well as for establishing the contribution of the 4-phenylpiperazine terminus (vs. 4-benzoylpiperidine) to antiviral potency and selectivity.

CNS Aminergic GPCR Panel Screening (5-HT2A, 5-HT1A, α1-Adrenoceptors)

The N-[3-(4-phenylpiperazin-1-yl)-propyl] pharmacophore present in CAS 1049396-75-9 is a recognized privileged motif for serotonin and adrenergic receptor engagement, with structurally related pyrrolidine-2,5-dione derivatives achieving 5-HT2A Ki values as low as 15 nM and demonstrating antagonist functional profiles [2]. Given that the 5-oxopyrrolidine-3-carboxamide core provides a distinct electronic environment compared to the pyrrolidine-2,5-dione series, CAS 1049396-75-9 is an ideal candidate for inclusion in broad-panel GPCR selectivity screens. Its predicted favorable CNS permeability—owing to the absence of a polar sulfonamide linker—further supports its utility in neuropsychiatric and cardiovascular target discovery programs where dual 5-HT2A/α1-AR modulation is therapeutically relevant.

Building Block for Diversified Amide and Piperazine Library Synthesis

As a building block, CAS 1049396-75-9 offers multiple synthetic handles for further diversification: the tertiary amine of the phenylpiperazine can undergo N-alkylation or N-acylation, the phenyl ring on the pyrrolidine can be functionalized via electrophilic aromatic substitution, and the 5-oxopyrrolidine lactam can be reduced to the pyrrolidine for altered conformational properties [1]. Its molecular weight (406.5 g/mol) and balanced lipophilicity (cLogP estimated ~3.0–3.5 based on structural analogs) position it favorably as a core scaffold for generating lead-like compound libraries within Lipinski-compliant chemical space. The compound is particularly suited for parallel synthesis workflows aimed at exploring structure-activity relationships around the propyl linker length and the phenylpiperazine substitution pattern.

Negative Control or Comparator for Sulfonylethyl-Linked Analog Studies

For research groups investigating the pharmacological impact of linker chemistry in phenylpiperazine-containing pyrrolidine carboxamides, CAS 1049396-75-9 serves as a critical comparator to sulfonylethyl-linked analogs such as CAS 904831-50-1. The absence of the sulfonamide group in CAS 1049396-75-9 allows researchers to deconvolute the contribution of linker polarity and hydrogen-bonding capacity to target binding, cellular permeability, and metabolic stability. This head-to-head comparison is essential for establishing whether the sulfonamide group confers a genuine pharmacological advantage or merely adds unnecessary polar surface area that compromises bioavailability .

Quote Request

Request a Quote for 5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.